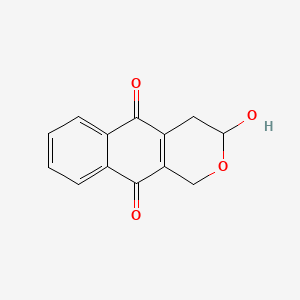
Psychorubrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psychorubrin is a natural product found in Psychotria asiatica and Psychotria rubra with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antibiofilm Activities of Psychorubrin
Antimicrobial Applications Psychorubrin, a natural pyranonaphthoquinone, exhibits potent antimicrobial activities. Its efficacy against various bacteria, especially Gram-positive strains, has been documented. Psychorubrin demonstrates a time-dependent kinetic of bacterial killing and increased nucleotide leakage, indicating its effectiveness against bacteria in both planktonic and biofilm forms. It's particularly active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pyogenes. Moreover, psychorubrin disrupts biofilm composition by reducing carbohydrates and proteins in the biofilm matrix, suggesting its potential as a novel antimicrobial agent (A. Lemos et al., 2018).
Antitumor, Antibiotic, and Antileishmanial Properties
Antitumor and Antileishmanial Potential Psychorubrin, identified in Mitracarpus frigidus, has shown significant bioactivity against various biological targets. It exhibits notable antitumor properties, with promising inhibitory concentrations (IC50) against different tumor cell lines like HL60, Jurkat, and MCF-7. Additionally, psychorubrin demonstrates antimicrobial activity, particularly against Cryptococcus neoformans. Its antileishmanial potential is also significant, with effective IC50 values against several Leishmania species. These findings underscore psychorubrin's potential for further development in therapeutic applications (R. Fabri et al., 2012).
Eigenschaften
CAS-Nummer |
110271-41-5 |
|---|---|
Produktname |
Psychorubrin |
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2 |
InChI-Schlüssel |
REQISTGTAMMJHO-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Kanonische SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Synonyme |
Chiu Chieh Mu psychorubrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



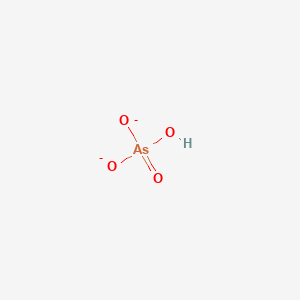
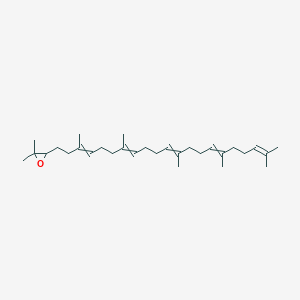
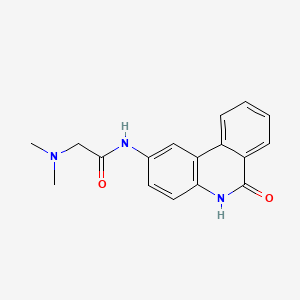
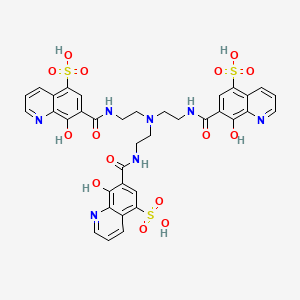
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)
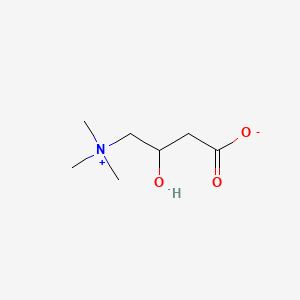
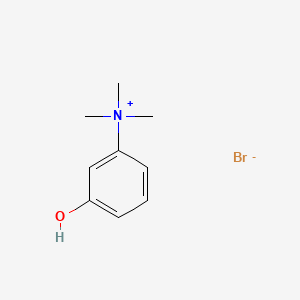
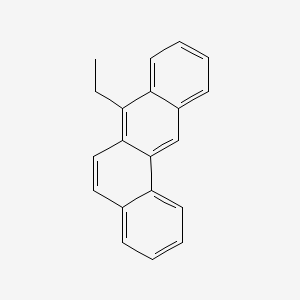
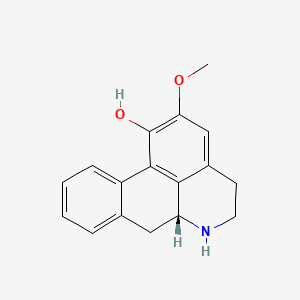
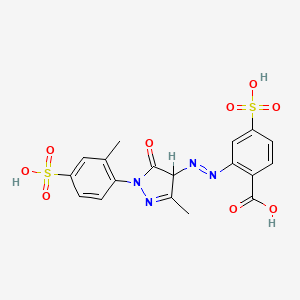
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
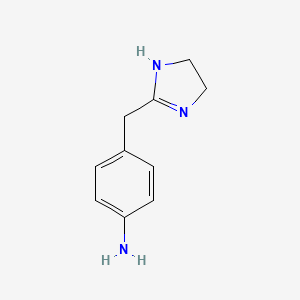
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)